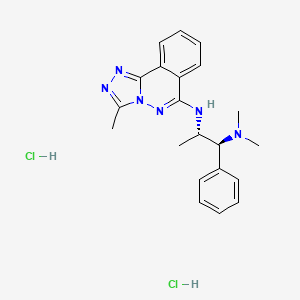

L-Moses dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26Cl2N6 |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C21H24N6.2ClH/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20;;/h5-14,19H,1-4H3,(H,22,25);2*1H/t14-,19+;;/m0../s1 |

InChI Key |

PCQCTBXCEBIRAC-YRRRDGBXSA-N |

Isomeric SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C.Cl.Cl |

Canonical SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Moses HCl, L-Moses hydrochloride, L-45 HCl |

Origin of Product |

United States |

Foundational & Exploratory

L-Mimosine dihydrochloride mechanism of action in cell cycle arrest

An In-depth Technical Guide to the Mechanism of L-Mimosine Dihydrochloride in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is a well-documented inhibitor of cellular proliferation.[1][2] Its ability to reversibly arrest the cell cycle, primarily in the late G1 phase, has made it a valuable tool for studying the G1/S transition and DNA replication.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying L-Mimosine-induced cell cycle arrest. It details the compound's action as an iron chelator, its subsequent effects on key enzymatic and signaling pathways, and its impact on the core cell cycle machinery. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development.

Core Mechanism of Action: Iron Chelation

The primary and most widely accepted mechanism of L-Mimosine is its function as an iron chelator.[6][7] By binding and sequestering intracellular iron, L-Mimosine disrupts the function of iron-dependent enzymes that are critical for cell cycle progression.[2] This iron-depleting effect can be reversed by the addition of exogenous iron, confirming its central role in the molecule's activity.[2][8]

Two major consequences of this iron chelation are:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is a crucial iron-dependent enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[9][10] By inhibiting RNR, L-Mimosine depletes the pool of available deoxyribonucleotide triphosphates (dNTPs), thereby impeding DNA replication and preventing entry into the S phase.[11][12] This mode of action is similar to that of other well-known RNR inhibitors like hydroxyurea.[11]

-

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): The degradation of the transcription factor HIF-1α is mediated by prolyl hydroxylases, which are iron-dependent enzymes.[1][13] L-Mimosine's iron-chelating properties inhibit these hydroxylases, leading to the stabilization and accumulation of HIF-1α.[1][13] Activated HIF-1α then transcriptionally upregulates target genes, including key cell cycle inhibitors.[1][14]

Signaling Pathways and Cell Cycle Arrest

L-Mimosine triggers a cascade of signaling events that converge to halt the cell cycle, primarily at the G1/S boundary.

The HIF-1α-p27Kip1 Axis

A pivotal pathway in L-Mimosine-induced G1 arrest involves the stabilization of HIF-1α.[1]

-

L-Mimosine chelates iron, inhibiting prolyl hydroxylases.[6][13]

-

HIF-1α is stabilized and accumulates in the nucleus.[1]

-

HIF-1α promotes the transcription and translation of the cyclin-dependent kinase inhibitor (CKI) p27Kip1.[1][3]

-

Elevated levels of p27Kip1 bind to and inhibit the activity of Cyclin E-CDK2 complexes.[3][15]

-

Inhibition of CDK2 prevents the phosphorylation of key substrates required for the initiation of DNA replication, leading to arrest in the late G1 phase.[3]

This pathway is considered a primary driver of the G1 block. Studies have shown that the depletion of HIF-1α can reverse the effects of Mimosine, allowing cells to enter the S phase.[1][14]

Impact on DNA Replication Initiation

Beyond depleting dNTPs, L-Mimosine directly interferes with the assembly of the DNA replication machinery. It has been shown to prevent the binding of Ctf4/And-1 to chromatin.[1] Ctf4 is a crucial factor for establishing and maintaining the connection of the replisome to chromatin, and its absence prevents the formation of functional replication forks.[16] This inhibition of Ctf4 binding is also mediated by the HIF-1α-dependent increase in p27.[1]

Effects on Cell Cycle Regulatory Proteins

L-Mimosine modulates the expression and activity of several key cell cycle proteins.

-

Cyclin-Dependent Kinase Inhibitors (CKIs): As mentioned, L-Mimosine robustly induces p27Kip1.[3][15] In some cell lines, it can also induce p21WAF1/CIP1 in a p53-independent manner.[5][17]

-

G1 Cyclins and CDKs: The effects on G1 cyclins can be cell-type specific. In some cancer cells, L-Mimosine has been shown to specifically inhibit the expression of Cyclin D1.[5][13] However, in other contexts, the levels of G1 cyclins (D-type and E-type) and their partner CDKs (CDK4, CDK2) remain unaffected, with the arrest being caused by the potent inhibition from induced CKIs like p27Kip1.[3]

-

S-Phase Cyclins: L-Mimosine treatment often leads to the downregulation of Cyclin A, consistent with a block prior to or at the very beginning of S-phase.[13][18]

Quantitative Data Summary

The following table summarizes key quantitative findings from various studies on L-Mimosine's effects on cell cycle and DNA synthesis.

| Cell Line | L-Mimosine Concentration | Treatment Duration | Key Observation(s) | Reference(s) |

| MDA-MB-453 Breast Cancer | 400 µM | 4 hours | >90% reduction in DNA synthesis. | [2] |

| MDA-MB-453 Breast Cancer | 400 µM | 16 hours | >90% suppression of total proline-directed protein kinase activity. | [2] |

| 3T3 Fibroblasts | 800 µM | Serum stimulation | Complete G1 phase arrest; blocked serum-dependent activation of CDK2; elevated p27Kip1 levels. | [3] |

| HeLa | 400 µM | 24 hours | G1 phase arrest confirmed by flow cytometry and lack of BrdU incorporation. | [1][19] |

| HeLa | 200 µM | 10 hours | Cells arrested after entry into S-phase with assembled replication factories. | [20] |

| PC-3 Prostate Cancer | up to 800 µM | 48 hours | G1 phase arrest; decreased Cyclin D1 protein levels. | [6][13] |

| LNCaP Prostate Cancer | up to 800 µM | 48 hours | S phase arrest; downregulated Cyclin A protein levels. | [6][13] |

| H226 Lung Cancer | Not specified | 12-24 hours | Specific inhibition of Cyclin D1 expression; induction of p21CIP1. | [5] |

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density. Treat with desired concentrations of L-Mimosine dihydrochloride or vehicle control for the specified duration.

-

Harvesting: Aspirate media, wash cells once with ice-cold PBS. Detach adherent cells using trypsin-EDTA, then neutralize with complete media. Collect all cells (including from supernatant) by centrifugation at 300 x g for 5 minutes at 4°C.

-

Fixation: Discard the supernatant. Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.

-

Storage: Fixed cells can be stored at -20°C for at least two weeks.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).

Western Blotting for Cell Cycle Proteins

This protocol is used to detect and quantify the levels of specific proteins (e.g., Cyclin D1, CDK4, p27Kip1) in cell lysates.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (e.g., Towbin)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27Kip1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells and incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3-4 times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Use a loading control like β-Actin to ensure equal protein loading.[21][22][23]

Conclusion

L-Mimosine dihydrochloride employs a multi-faceted mechanism to induce cell cycle arrest, primarily centered on its iron-chelating properties. By inhibiting iron-dependent enzymes like ribonucleotide reductase and prolyl hydroxylases, it simultaneously depletes the building blocks for DNA synthesis and activates a powerful signaling cascade via HIF-1α to upregulate the CDK inhibitor p27Kip1.[1][3][11] This leads to the inhibition of CDK2 activity and a robust block at the G1/S transition. While its effects can be cell-type dependent, the core pathways provide a clear rationale for its potent anti-proliferative effects. This guide serves as a foundational resource for scientists leveraging L-Mimosine in cell cycle research or exploring its potential in drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual effect of mimosine on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of mimosine on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 8. Mimosine, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 10. PDB-101: Molecule of the Month: Ribonucleotide Reductase [pdb101.rcsb.org]

- 11. Mimosine arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Mimosine arrests the cell cycle pr ... | Article | H1 Connect [archive.connect.h1.co]

- 17. Modulation of cell cycle regulatory protein expression and suppression of tumor growth by mimosine in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mimosine arrests the cell cycle after cells enter S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Novel Methylated Analogue of L-Mimosine: A Technical Guide on its Anti-Melanoma Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mimosine, a plant-derived amino acid, has long been investigated for its anti-proliferative properties. This technical guide focuses on a novel methylated analogue of L-Mimosine, designated L-SK-4, which has demonstrated potent and selective anti-cancer activity against malignant melanoma. This document provides a comprehensive overview of the current understanding of L-SK-4, including its mechanism of action, quantitative data on its biological effects, and detailed experimental protocols for its study. The core of L-SK-4's therapeutic potential lies in its ability to induce high levels of reactive oxygen species (ROS), leading to ceramide-mediated apoptosis in melanoma cells.[1][2] Furthermore, this guide explores the broader context of L-Mimosine's influence on the cell cycle via the hypoxia-inducible factor-1α (HIF-1α) pathway, providing a deeper understanding of the therapeutic potential of this class of compounds.

Introduction

Malignant melanoma remains a significant clinical challenge due to its aggressive nature and high metastatic potential. The development of novel therapeutic agents with high efficacy and selectivity is paramount. L-Mimosine, a non-protein amino acid, has shown promise as an anti-cancer agent, but its clinical development has been hampered by off-target toxicities.[3] The focus of this guide, L-SK-4, is a novel N-substituted 3,4-hydroxypyridinone (HOPO) methylated analogue of L-Mimosine.[1] This modification has been shown to enhance its cytotoxic potency and selectivity against malignant melanoma cells.[3]

This document serves as a technical resource for researchers and drug development professionals, providing a consolidated source of data and methodologies to facilitate further investigation into L-SK-4 and related compounds.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro studies of L-SK-4 on various melanoma and control cell lines.

Table 1: Cytotoxicity of L-SK-4 (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) |

| A375 | Malignant Melanoma | ~100 |

| VMM-1 | Malignant Melanoma | More resistant than A375 |

| Hs294T | Malignant Melanoma | More resistant than A375 |

| B16F10 | Murine Melanoma | More resistant than A375 |

| A431 | Epidermoid Carcinoma | Less sensitive than A375 |

| HaCaT | Immortalized Keratinocytes | Less sensitive than A375 |

Note: Exact IC50 values for all cell lines were not consistently reported in a single study. The table reflects the relative potencies as described in the literature.[1][2]

Table 2: L-SK-4 Induced Cellular Changes in A375 Melanoma Cells

| Parameter | Treatment | Fold Change vs. Control |

| ROS Generation | 100 µM L-SK-4 | ~4X increase |

| Caspase-3/7 Activation | 100 µM L-SK-4 | Significant increase |

| Mitochondrial Membrane Depolarization | 100 µM L-SK-4 | Significant increase |

Data is synthesized from findings reported in studies on L-SK-4.[1][2]

Mechanism of Action

L-SK-4 exerts its anti-melanoma effects through a multi-faceted mechanism primarily centered on the induction of oxidative stress and the subsequent activation of apoptotic pathways.

Induction of Reactive Oxygen Species (ROS)

A primary and early event following L-SK-4 treatment is a significant increase in intracellular ROS levels.[1][2] This surge in ROS overwhelms the antioxidant capacity of the melanoma cells, leading to oxidative damage to lipids, proteins, and DNA.[4] The selectivity of L-SK-4 for melanoma cells may be attributed to the inherently lower levels of glutathione (GSH) in these cells, making them more susceptible to ROS-induced damage.[1]

Ceramide-Mediated Apoptosis

The elevated ROS levels trigger the upregulation of sphingolipid biosynthesis, leading to an accumulation of ceramide.[1][2] Ceramide, a bioactive lipid, acts as a second messenger in apoptotic signaling.[5] It facilitates the activation of both the extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: Ceramide promotes the upregulation of Fas and Fas-associated death domain (FADD), leading to the activation of caspase-8.[1]

-

Intrinsic Pathway: The intrinsic pathway is also engaged, as evidenced by mitochondrial membrane depolarization and subsequent activation of executioner caspases.[1]

L-Mimosine and HIF-1α-Mediated Cell Cycle Arrest

As a parent compound, L-Mimosine is known to function as an iron chelator and an inhibitor of prolyl 4-hydroxylase.[6] This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Activated HIF-1α can then upregulate the expression of genes like p27, which in turn inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically in the G1 phase.[7][8] This mechanism likely contributes to the overall anti-proliferative effects of L-Mimosine and its analogues.

Mandatory Visualizations

Caption: L-SK-4 induced apoptosis in melanoma cells.

Caption: L-Mimosine induced G1 cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of L-SK-4.

Synthesis of L-SK-4 (N-substituted 3,4-HOPO L-Mimosine Analogue)

A general procedure for the synthesis of N-substituted 3,4-pyrroledicarboximides, which are structurally related to L-SK-4, involves a one-pot, three-component condensation reaction.[9]

Materials:

-

Appropriate pyrrole-3,4-dicarboximide precursor

-

Secondary amine (e.g., a methylated amine)

-

Formaldehyde solution (37% w/v)

-

Ethanol

Procedure:

-

A solution of the pyrroledicarboximide precursor (2 mmol), formaldehyde (0.4 mL of 37% w/v), and the desired secondary amine (2 mmol) in ethanol (25 mL) is prepared.

-

The reaction mixture is refluxed for 3-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled, and the resulting precipitate is filtered off.

-

The crude product is purified by crystallization from ethanol.

Note: This is a generalized protocol. The specific precursors and reaction conditions for L-SK-4 synthesis may vary.

Cell Viability Assay (Alamar Blue Assay)

Materials:

-

Cells in culture

-

Alamar Blue reagent

-

96-well microplates

-

Fluorescence or absorbance microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of L-SK-4 for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add Alamar Blue reagent to each well, typically 10% of the well volume.

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence/absorbance from wells containing only media and Alamar Blue.

Determination of Intracellular ROS

Materials:

-

Cells in culture

-

L-SK-4

-

Dihydrorhodamine 123 (DHR 123)

-

Flow cytometer

Procedure:

-

Seed cells and treat with L-SK-4 (e.g., 100 µM) as for the viability assay.

-

Harvest the cells by trypsinization and wash twice with PBS.

-

Prepare a single-cell suspension of 10^6 cells/mL.

-

Add DHR 123 to a final concentration of 10 µM and incubate for 5 minutes at 37°C.

-

Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Caspase-3/7 Activation Assay

Materials:

-

Cells in culture

-

L-SK-4

-

CellEvent™ Caspase-3/7 Green Detection Reagent

-

Flow cytometer

Procedure:

-

Seed cells and treat with L-SK-4 (e.g., 100 µM).

-

Harvest and wash the cells, preparing a single-cell suspension of 10^6 cells/mL.

-

Add the Caspase-3/7 Green Detection Reagent according to the manufacturer's protocol (e.g., 0.5 µL per 0.5 mL of cell suspension).

-

Incubate at 37°C for 30 minutes.

-

Analyze the green fluorescence of the cells by flow cytometry to quantify the population of cells with activated caspase-3/7.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Materials:

-

Cells in culture

-

L-SK-4

-

JC-1 staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with L-SK-4 (e.g., 100 µM).

-

Harvest and wash the cells twice with PBS.

-

Resuspend the cells and add JC-1 staining solution (e.g., 0.3 µL of 0.1 mg/mL JC-1 per 0.3 mL of cell suspension).

-

Incubate at 37°C for 30 minutes.

-

Wash the cells to remove excess stain and resuspend in fresh PBS.

-

Analyze the cells using a flow cytometer, measuring both green (~529 nm) and red (~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Western Blot Analysis of Apoptotic Proteins

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Fas, FADD, Caspase-8, Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

The novel methylated L-Mimosine analogue, L-SK-4, represents a promising lead compound for the development of new anti-melanoma therapies. Its mechanism of action, centered on the induction of ROS and subsequent ceramide-mediated apoptosis, offers a targeted approach to eliminating cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of L-SK-4 and the broader class of L-Mimosine analogues. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the signaling pathways involved to advance this promising compound towards clinical application.

References

- 1. A novel methylated analogue of L-Mimosine exerts its therapeutic potency through ROS production and ceramide-induced apoptosis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Combined p14ARF and Interferon-β Gene Transfer to the Human Melanoma Cell Line SK-MEL-147 Promotes Oncolysis and Immune Activation [frontiersin.org]

- 3. The repopulating cancer cells in melanoma are characterized by increased mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate | MDPI [mdpi.com]

- 6. L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mimosine arrests the cell cycle pr ... | Article | H1 Connect [archive.connect.h1.co]

- 9. mdpi.com [mdpi.com]

L-Mimosine Dihydrochloride as a Prolyl Hydroxylase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mimosine, a non-proteinogenic amino acid derived from plants, and its dihydrochloride salt, are potent inhibitors of prolyl hydroxylase domain (PHD) enzymes. By chelating the iron co-factor essential for PHD activity, L-Mimosine effectively mimics a hypoxic state, leading to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival. This guide provides a comprehensive technical overview of L-Mimosine dihydrochloride as a PHD inhibitor, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in research, and a visual representation of the associated signaling pathways.

Introduction

Hypoxia, or low oxygen tension, is a critical physiological and pathological condition that elicits a complex cellular adaptive response primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability of the HIF-1α subunit is tightly regulated by a class of enzymes known as prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation.

L-Mimosine has emerged as a valuable chemical tool for studying hypoxic signaling pathways and holds potential for therapeutic applications where the induction of a hypoxic response is beneficial. Its ability to inhibit PHDs and consequently stabilize HIF-1α provides a means to pharmacologically induce the expression of hypoxia-responsive genes.

Chemical and Physical Properties

L-Mimosine dihydrochloride is the hydrochloride salt of L-Mimosine, offering improved solubility in aqueous solutions, which is advantageous for in vitro and cell culture-based experiments.

| Property | L-Mimosine | L-Mimosine Dihydrochloride |

| Molecular Formula | C₈H₁₀N₂O₄ | C₈H₁₂Cl₂N₂O₄ |

| Molecular Weight | 198.18 g/mol | 271.09 g/mol |

| CAS Number | 500-44-7[1] | 62766-26-1 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | Decomposes at ~225-228 °C | Decomposes at ~174.5-175.0 °C |

| Solubility | Sparingly soluble in water and organic solvents; soluble in aqueous alkaline solutions.[2] | Soluble in water. |

Mechanism of Action: Prolyl Hydroxylase Inhibition

L-Mimosine functions as a competitive inhibitor of prolyl hydroxylases by acting as an iron chelator. PHDs are non-heme iron-containing dioxygenases that require Fe(II) as a cofactor for their catalytic activity. L-Mimosine's structural resemblance to 2-oxoglutarate, a co-substrate of PHDs, and its ability to chelate the iron at the enzyme's active site, effectively blocks the hydroxylation of HIF-1α.

The inhibition of PHDs prevents the marking of HIF-1α for degradation, leading to its stabilization and accumulation in the cytoplasm. This allows for its translocation to the nucleus and subsequent activation of target gene transcription.

Quantitative Data

The inhibitory potency of L-Mimosine against prolyl hydroxylases has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.

| Enzyme | Organism | IC50 | Reference |

| Prolyl 4-hydroxylase | Human (reconstituted) | 120 µM | [3] |

Experimental Protocols

Preparation of L-Mimosine Dihydrochloride Stock Solution

A sterile stock solution is essential for cell culture experiments.

Materials:

-

L-Mimosine dihydrochloride powder

-

Sterile, tissue culture-grade water or Phosphate-Buffered Saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Mimosine dihydrochloride powder.

-

Dissolve the powder in sterile water or PBS to the desired stock concentration (e.g., 100 mM).

-

Gently warm the solution and/or use a vortex to ensure complete dissolution.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Cell-Based HIF-1α Stabilization Assay

This protocol describes the treatment of cultured cells with L-Mimosine to induce HIF-1α stabilization, followed by detection using Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate the cells of interest (e.g., HeLa, HEK293T, or a cell line relevant to your research) in a multi-well plate or flask.

-

Allow the cells to adhere and reach approximately 70-80% confluency.

-

Prepare fresh media containing the desired final concentration of L-Mimosine dihydrochloride (typically in the range of 100 µM to 500 µM).

-

Aspirate the old media and replace it with the L-Mimosine-containing media. Include a vehicle-only control (media with the same volume of water or PBS used to dissolve the L-Mimosine).

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Protein Extraction:

-

After the incubation period, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Western Blotting for HIF-1α Detection:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by mixing an equal amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load the samples onto a 7.5% or 10% polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL substrate and capture the image with a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

-

In Vitro Prolyl Hydroxylase Activity Assay

This protocol provides a general framework for measuring the activity of PHDs in the presence of L-Mimosine. This assay often relies on the detection of a reaction product, such as the hydroxylation of a synthetic peptide substrate.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

Synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

FeSO₄

-

2-oxoglutarate (α-KG)

-

Ascorbate

-

L-Mimosine dihydrochloride

-

Detection system (e.g., antibody-based detection of hydroxylated peptide, mass spectrometry)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, and the HIF-1α peptide substrate.

-

Prepare serial dilutions of L-Mimosine dihydrochloride to be tested.

-

Add the L-Mimosine dilutions or a vehicle control to the reaction mixtures.

-

Initiate the reaction by adding the co-factors: FeSO₄, 2-oxoglutarate, and ascorbate.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Detect the amount of hydroxylated peptide product using a suitable method. For example, an ELISA-based assay can be employed where a specific antibody recognizes the hydroxylated proline residue.

-

Calculate the percentage of inhibition for each L-Mimosine concentration and determine the IC50 value.

Downstream Signaling and Target Genes

The stabilization of HIF-1α by L-Mimosine initiates a cascade of transcriptional activation of numerous target genes. These genes are involved in various cellular processes that promote adaptation to hypoxic conditions.

Key Target Genes and Their Functions:

-

Angiogenesis:

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels.

-

Angiopoietin-like 4 (ANGPTL4): Involved in regulating angiogenesis and lipid metabolism.[4]

-

Platelet-Derived Growth Factor B (PDGF-B): A mitogen for cells of mesenchymal origin, including fibroblasts, smooth muscle cells, and glial cells.

-

-

Glucose Metabolism:

-

Glucose Transporter 1 (GLUT1): Facilitates the transport of glucose across the plasma membranes of mammalian cells.

-

Lactate Dehydrogenase A (LDHA): Catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.

-

Pyruvate Dehydrogenase Kinase 1 (PDK1): Inhibits the pyruvate dehydrogenase complex, thereby shunting pyruvate away from the mitochondria and towards lactate production.

-

-

Cell Survival and Proliferation:

-

Erythropoietin (EPO): A hormone that stimulates the production of red blood cells.

-

Insulin-like Growth Factor 2 (IGF-2): A growth factor with a role in fetal development and continues to have effects on growth and development after birth.

-

Transforming Growth Factor-alpha (TGF-α): A potent mitogen for a variety of epithelial and fibroblast cell types.

-

Conclusion

L-Mimosine dihydrochloride is a well-established and effective inhibitor of prolyl hydroxylases, making it an invaluable tool for researchers studying the cellular response to hypoxia. Its ability to stabilize HIF-1α and induce the expression of a plethora of downstream target genes provides a robust system for investigating the roles of these genes in various physiological and pathological processes. The protocols and data presented in this guide offer a solid foundation for the successful application of L-Mimosine dihydrochloride in a research setting. As our understanding of the intricacies of the HIF pathway continues to grow, the utility of specific and potent inhibitors like L-Mimosine will undoubtedly expand, paving the way for new discoveries and potential therapeutic interventions.

References

- 1. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]

- 2. Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Targeted genes and interacting proteins of hypoxia inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iron Chelation Properties of L-Mimosine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mimosine, a non-protein amino acid derived from plants of the Leucaena and Mimosa genera, is a well-documented iron chelator.[1][2] Its ability to bind ferric iron (Fe³⁺) underlies its significant biological activities, including the reversible arrest of the cell cycle and the inhibition of iron-dependent enzymes.[1] This technical guide provides a comprehensive overview of the iron chelation properties of L-Mimosine dihydrochloride, focusing on its mechanism of action, quantitative binding characteristics, and its profound impact on cellular signaling pathways. Detailed experimental protocols for assessing its chelating activity are also provided, offering a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Chemical Properties and Iron Chelation Mechanism

L-Mimosine [β-N-(3-hydroxy-4-pyridone)-α-aminopropionic acid] is classified as an α-ketohydroxy heteroaromatic chelator.[3] Its iron-binding capability resides in the 3-hydroxy-4-pyridone ring, which forms a stable complex with ferric iron (Fe³⁺). The chelation occurs through the deprotonated hydroxyl and ketone oxygen atoms, which act as bidentate ligands. Three L-Mimosine molecules coordinate octahedrally to bind a single Fe³⁺ ion, forming a stable 3:1 (ligand:metal) complex. This sequestration of iron effectively depletes the intracellular pool of available iron, thereby inhibiting the function of iron-dependent enzymes.[1]

Figure 1: L-Mimosine Structure and Fe(III) Chelation.

Quantitative Iron Chelation Data

The efficacy of an iron chelator is quantified by its stability constant with iron, which indicates the strength of the metal-ligand bond. A higher stability constant signifies a greater affinity for iron. The pFe³⁺ value is another critical parameter, representing the negative logarithm of the free Fe³⁺ concentration at a defined pH and total concentrations of iron and ligand. It provides a more biologically relevant measure of chelating efficiency under physiological conditions.

| Parameter | L-Mimosine Concentration | Effect | Cell Line | Citation |

| IC₅₀ (Prolyl 4-hydroxylase) | 120 µM | Inhibition of enzyme reconstitution | Rat | [4] |

| Cell Cycle Arrest | 400 µM | >90% reduction in DNA synthesis within 4 hours | MDA-MB-453 Human Breast Cancer | [1] |

| Prolyl Hydroxylase Inhibition | 400-500 µM | 80-90% decrease in hydroxyprolyl generation | Rat and Human Smooth Muscle Cells | [4] |

Table 1: Quantitative Biological Effects of L-Mimosine Due to Iron Chelation

Biological Consequences of Iron Chelation

Inhibition of Iron-Dependent Enzymes

L-Mimosine's primary mechanism of biological action is the inhibition of iron-dependent enzymes by depriving them of their essential Fe³⁺ cofactor. Key enzyme targets include:

-

Prolyl Hydroxylases (PHDs): These enzymes are critical for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5]

-

Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair, making it a key target for cell cycle arrest.[6]

Stabilization of HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize O₂, Fe²⁺, and 2-oxoglutarate to hydroxylate proline residues on the HIF-1α subunit.[5][7] This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its rapid proteasomal degradation.

By chelating iron, L-Mimosine acts as a potent PHD inhibitor.[5][8] The inactivation of PHDs prevents HIF-1α hydroxylation, causing it to stabilize and accumulate. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and glucose metabolism, effectively mimicking a hypoxic state.[9][10][11]

Figure 2: L-Mimosine-mediated stabilization of HIF-1α.

Experimental Protocols

Spectrophotometric Determination of Iron Chelation

This protocol provides a method to quantify the iron-chelating capacity of L-Mimosine using a competitive chromogenic indicator, such as gallic acid or ferrozine.[12][13] The principle involves L-Mimosine competing with the indicator for a fixed amount of Fe³⁺. The reduction in the absorbance of the iron-indicator complex is proportional to the chelating activity of L-Mimosine.

Materials:

-

L-Mimosine dihydrochloride

-

Ferric chloride (FeCl₃) solution (e.g., 1 mM)

-

Gallic acid solution (e.g., 1%) or Ferrozine solution

-

Acetate buffer (0.2 M, pH 5.6)

-

UV-Vis Spectrophotometer

-

Microplate reader or cuvettes

Procedure:

-

Prepare L-Mimosine Solutions: Prepare a serial dilution of L-Mimosine dihydrochloride in deionized water to create a range of concentrations to be tested.

-

Reaction Mixture: In a microplate well or cuvette, mix:

-

x µL of L-Mimosine solution (or water for control)

-

y µL of FeCl₃ solution

-

-

Incubation: Incubate the mixture at room temperature for 10 minutes to allow for the formation of the Fe-Mimosine complex.

-

Indicator Addition: Add z µL of the indicator solution (e.g., gallic acid in acetate buffer).

-

Second Incubation: Incubate for another 10 minutes at room temperature for color development.

-

Absorbance Measurement: Measure the absorbance at the maximum wavelength (λmax) of the iron-indicator complex (e.g., ~570 nm for gallic acid).[13]

-

Calculation: Calculate the percentage of iron chelation using the formula: Chelation (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without L-Mimosine) and A_sample is the absorbance in the presence of L-Mimosine.

Western Blot Analysis of HIF-1α Stabilization

This protocol details the procedure to qualitatively and semi-quantitatively assess the effect of L-Mimosine on the stabilization of HIF-1α in cell culture.[9]

Materials:

-

Cell line of interest (e.g., human dental pulp-derived cells, prostate carcinoma cells)

-

L-Mimosine dihydrochloride

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., β-actin)

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of L-Mimosine (e.g., 100-500 µM) for a specified time (e.g., 4-24 hours). Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensity relative to the loading control to determine the change in HIF-1α protein levels.

Figure 3: General workflow for evaluating L-Mimosine.

Conclusion and Future Directions

L-Mimosine dihydrochloride is a potent iron chelator with significant and well-defined biological effects, primarily mediated through the inhibition of iron-dependent enzymes. Its ability to stabilize HIF-1α by inhibiting prolyl hydroxylases makes it an invaluable tool for hypoxia research and a potential therapeutic agent for conditions where upregulation of the HIF pathway is beneficial, such as in ischemia and wound healing.[8] The detailed protocols provided herein offer a standardized framework for researchers to investigate and quantify the iron chelation properties of L-Mimosine and other novel chelating agents. Future research should focus on elucidating the precise stability constants of the L-Mimosine-iron complex and exploring its therapeutic potential in preclinical models of iron overload and ischemic diseases.

References

- 1. Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]

- 8. Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with mimosine boosts the bactericidal capacity of phagocytes [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

L-Mimosine Dihydrochloride: A Technical Guide to Inducing G1 Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mimosine, a plant-derived non-protein amino acid, is a well-established and potent agent for inducing a reversible cell cycle arrest in the late G1 phase.[1][2][3] Its ability to synchronize cell populations at the G1/S boundary makes it an invaluable tool in cell cycle research, DNA replication studies, and for screening of cell cycle-specific drugs.[4][5] This technical guide provides an in-depth overview of the core principles and methodologies for utilizing L-Mimosine dihydrochloride to achieve a robust G1 phase block.

Mechanism of Action

L-Mimosine employs a multi-faceted mechanism to halt cell cycle progression prior to the onset of DNA synthesis. The primary modes of action include:

-

Inhibition of DNA Replication: L-Mimosine interferes with the initiation of DNA replication.[3][6] It has been shown to prevent the formation of replication forks and inhibit the elongation of nascent DNA chains by altering deoxyribonucleotide metabolism.[7][8] Some studies suggest it inhibits the initiation step more efficiently than the overall DNA synthesis.[9]

-

Iron Chelation: As an iron chelator, L-Mimosine disrupts the function of iron-dependent enzymes crucial for cell cycle progression.[1][10] This activity is linked to the stabilization of Hypoxia-inducible factor-1α (HIF-1α).[11][12]

-

Modulation of Cell Cycle Regulatory Proteins: L-Mimosine upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[13][14] This leads to the inhibition of CDK2 activity, a key driver of the G1/S transition.[13] In some cell lines, it has also been observed to inhibit cyclin D1 expression.[14]

-

Activation of Checkpoint Signaling: L-Mimosine treatment can activate the Ataxia Telangiectasia Mutated (ATM) protein, a key regulator of the DNA damage response, through the generation of reactive oxygen species (ROS) without necessarily causing direct DNA damage.[15][16] This ATM activation contributes to the block of S phase entry.[15][16]

Data Presentation: Efficacy of L-Mimosine Dihydrochloride

The effective concentration and treatment duration of L-Mimosine can vary depending on the cell line. The following tables summarize quantitative data from various studies.

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference(s) |

| HeLa | 500 | 23-24 | Arrest at G1/S boundary, synchronization of >90% of cells at the G1-S phase boundary | [2][17] |

| HeLa S3 | 1000 | 15-24 | Synchronization in G1 phase | [15] |

| EJ30 (bladder carcinoma) | 500 | 24 | Synchronization in late G1 phase | [2] |

| Human Foreskin Fibroblasts (HFF) | 500 - 700 | 24 | Full G1 phase block | [18] |

| WI38 (embryo lung fibroblasts) | 500 - 700 | 24 | Full G1 phase block | [18] |

| SKOV3 (ovarian carcinoma) | 500 - 700 | 24 | Full G1 phase block | [18] |

| PC-3 (prostate carcinoma) | Not Specified | Not Specified | G1 phase arrest | [11][19] |

| LNCaP (prostate carcinoma) | Not Specified | Not Specified | S phase arrest | [11][19] |

| MG63 (osteosarcoma) | 200, 400, 800 | 24 | Dose-dependent increase in apoptosis | [1] |

| U2OS (osteosarcoma) | 200, 400, 800 | 24 | Dose-dependent increase in apoptosis | [1] |

| H226 (human lung cancer) | Not Specified | 12-24 | Inhibition of cyclin D1 expression, induction of p21CIP1 | [14] |

| H322 (human lung cancer) | Not Specified | 12-24 | Activation of p27KIP1 expression | [14] |

| H358 (human lung cancer) | Not Specified | 12-24 | Induction of p21CIP1 | [14] |

| MDA-MB-453 (human breast cancer) | 400 | 4 | >90% reduction in DNA synthesis | [10] |

Experimental Protocols

Protocol 1: General Procedure for Inducing G1 Phase Arrest

This protocol provides a general guideline for synchronizing adherent human cells in the late G1 phase using L-Mimosine.

Materials:

-

L-Mimosine dihydrochloride (Sigma-Aldrich or equivalent)

-

Standard cell culture medium (e.g., DMEM/FCS/antibiotics)

-

Sterile filters (0.2 µm)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in a proliferative state (logarithmic growth phase) at the time of treatment.

-

Preparation of L-Mimosine Stock Solution:

-

Prepare a 10 mM stock solution of L-Mimosine in standard culture medium.

-

Note: L-Mimosine dissolves slowly. It is recommended to rotate the suspension for several hours at 37°C or overnight at room temperature to ensure complete dissolution.[18]

-

Sterile-filter the stock solution through a 0.2 µm membrane.[18]

-

Important: Use freshly prepared stock solutions as they can become ineffective after a few days of storage.[18]

-

-

Treatment:

-

Washing and Release (Optional):

-

To release the cells from the G1 block, aspirate the L-Mimosine-containing medium.

-

Wash the cells twice with sterile PBS to remove any residual L-Mimosine.

-

Add fresh, pre-warmed culture medium. The onset of DNA replication typically occurs within 15 minutes of releasing the cells from the mimosine block.[4]

-

Note: Mimosine treatment can cause some cell death and detachment. This debris can be removed during the washing steps.[18]

-

Protocol 2: Double-Thymidine/Mimosine Block for Tighter Synchronization

For experiments requiring a very high degree of synchronization, a double-block protocol combining thymidine and L-Mimosine can be employed.

Procedure:

-

Incubate cells with 4 mM thymidine for 15 hours to arrest them at the G1/S boundary.[15]

-

Release the cells from the thymidine block by washing with PBS and adding fresh medium for 9 hours.[15]

-

Add 1 mM L-Mimosine to the culture medium and incubate for an additional 15 hours. This will arrest the cells more tightly at the G1/S boundary.[15][16]

Protocol 3: Analysis of Cell Cycle Distribution by Flow Cytometry

Materials:

-

Trypsin-EDTA

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvest: Harvest both control and L-Mimosine-treated cells by trypsinization.

-

Fixation:

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours (can be stored for longer).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The G1 population will show a distinct peak with 2N DNA content.

Protocol 4: Western Blot Analysis of Cell Cycle Proteins

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-Cyclin D1, anti-CDK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse control and L-Mimosine-treated cells in lysis buffer.

-

Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Mandatory Visualizations

Caption: L-Mimosine's multifaceted mechanism for inducing G1 phase cell cycle arrest.

Caption: A typical experimental workflow for L-Mimosine-induced G1 arrest and analysis.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mimosine - Wikipedia [en.wikipedia.org]

- 4. Mimosine reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis [mdpi.com]

- 6. The dual effect of mimosine on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mimosine arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Mimosine CAS 500-44-7 | 475842 [merckmillipore.com]

- 9. Effect of mimosine on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of mimosine on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the Prereplication Complex Is Blocked by Mimosine through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the prereplication complex is blocked by mimosine through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Item - Validation of mimosine-induced cell cycle arrest and synchronized release into S phase. - Public Library of Science - Figshare [plos.figshare.com]

- 18. Protocols | Department of Zoology [zoo.cam.ac.uk]

- 19. L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of L-Mimosine on Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, has garnered significant interest in the scientific community for its potent and varied effects on mammalian cells.[1] Primarily known as a reversible cell cycle inhibitor, L-Mimosine's mechanisms of action extend to the induction of apoptosis and the modulation of critical signaling pathways, positioning it as a compound of interest for further investigation in drug development, particularly in oncology. This technical guide provides an in-depth overview of the core biological effects of L-Mimosine, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it influences.

Core Biological Effects of L-Mimosine

L-Mimosine exerts a multi-faceted impact on mammalian cells, primarily characterized by its ability to induce cell cycle arrest, trigger apoptosis, and inhibit DNA replication. Its actions are largely attributed to its properties as an iron chelator.[2][3]

Cell Cycle Arrest

L-Mimosine is widely recognized for its capacity to reversibly arrest cells in the late G1 phase of the cell cycle.[3][4][5][6] This blockade prevents the transition of cells into the S phase, the period of DNA synthesis. The primary mechanism underlying this G1 arrest involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, particularly p27Kip1.[4][7][8] L-Mimosine treatment leads to increased levels of p27Kip1, which in turn inhibits the activity of the cyclin E-CDK2 complex, a key driver of the G1/S transition.[4] While the protein levels of cyclin D1 and CDK4 may not be directly affected, the overall activation of CDKs required for S phase entry is effectively blocked.[3][4] In some cancer cell lines, such as human lung cancer cells H226, L-mimosine has been shown to specifically inhibit the expression of cyclin D1.[6]

Induction of Apoptosis

Beyond its cytostatic effects, L-Mimosine can induce programmed cell death, or apoptosis, in various cancer cell lines.[9][10] The apoptotic cascade initiated by L-Mimosine primarily follows the intrinsic, or mitochondrial, pathway.[10][11] This is evidenced by the activation of caspase-9, a key initiator caspase in this pathway.[11] Downstream, this leads to the cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological hallmarks of apoptosis.[2][9] The induction of apoptosis by L-Mimosine is also associated with a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[9] Furthermore, L-Mimosine treatment can lead to the generation of reactive oxygen species (ROS), which play a crucial role in the apoptotic process.[9][12]

Inhibition of DNA Replication

L-Mimosine effectively inhibits DNA replication, a property that contributes to its cell cycle arrest capabilities.[5] This inhibition is thought to occur through multiple mechanisms. As an iron chelator, L-Mimosine can inhibit iron-dependent enzymes crucial for DNA synthesis, such as ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA replication.[2] Additionally, L-Mimosine has been shown to prevent the formation of the replication fork, thereby directly impeding the progression of DNA synthesis.[3]

Stabilization of HIF-1α

L-Mimosine, as a hypoxia-mimetic agent, leads to the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α).[13][14][15] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. L-Mimosine inhibits PHDs, preventing this degradation and allowing HIF-1α to accumulate and become active even in the presence of oxygen.[14][15] The activation of HIF-1α can, in turn, influence the expression of genes involved in various cellular processes, including cell cycle regulation. For instance, the L-Mimosine-induced stabilization of HIF-1α has been linked to the upregulation of p27Kip1.[7][8]

Quantitative Data on L-Mimosine's Effects

The cytotoxic and growth-inhibitory effects of L-Mimosine and its analogs have been quantified in various cancer cell lines. The following table summarizes key findings.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| L-Mimosine | IMR-32 (Neuroblastoma) | SRB | GI50 | 55.2 µg/mL | [16] |

| L-Mimosine | U373-MG (Glioblastoma) | SRB | GI50 | 37.3 µg/mL | [16] |

| Methylated L-Mimosine analog | A375 (Melanoma) | Alamar-blue | EC50 | 100 µM | [1] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.[16] EC50: The concentration of a drug that gives a half-maximal response.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by L-Mimosine.

Caption: L-Mimosine-induced G1 cell cycle arrest pathway.

References

- 1. Anticancer activity of a novel methylated analogue of L-mimosine against an in vitro model of human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validate User [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mimosine arrests the cell cycle after cells enter S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of mimosine on proliferation of human lung cancer cells is mediated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mimosine arrests the cell cycle pr ... | Article | H1 Connect [archive.connect.h1.co]

- 8. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A molecular mechanism for mimosine-induced apoptosis involving oxidative stress and mitochondrial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L‑mimosine induces caspase‑9‑mediated apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypoxia-inducible factor 1α enhances RANKL-induced osteoclast differentiation by upregulating the MAPK pathway - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 15. L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mimosine's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]

L-Mimosine Dihydrochloride's Role in HIF-1α Stabilization: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization and subsequent activation drive the expression of numerous genes involved in angiogenesis, erythropoiesis, and metabolism. Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. L-Mimosine, a non-protein amino acid, has been identified as a potent agent for stabilizing HIF-1α, even under normoxic conditions.[1][2] This guide provides an in-depth technical overview of the mechanism of action of L-Mimosine, quantitative data from key studies, and detailed experimental protocols for researchers investigating its role in the HIF-1α signaling pathway.

Core Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain Enzymes

Under normoxic conditions, the stability of HIF-1α is primarily regulated by a class of enzymes known as Prolyl Hydroxylase Domain proteins (PHDs), particularly PHD2.[3][4] These enzymes utilize oxygen, iron (Fe²⁺), and α-ketoglutarate as co-factors to hydroxylate specific proline residues on the HIF-1α subunit.[3] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[3]

L-Mimosine stabilizes HIF-1α primarily by inhibiting the activity of PHD enzymes.[3][5] Its mechanism of inhibition is twofold:

-

Iron Chelation: L-Mimosine is an effective iron chelator.[1][5] By sequestering the Fe²⁺ ions essential for PHD catalytic activity, it renders the enzymes unable to hydroxylate HIF-1α.

-

Competitive Inhibition: As an analog of α-ketoglutarate, L-mimosine can also act as a competitive inhibitor, competing for the co-substrate binding site on the PHD enzyme.[3]

By preventing HIF-1α hydroxylation, L-Mimosine ensures that the VHL complex cannot recognize and target HIF-1α for degradation. This allows HIF-1α to accumulate, translocate to the nucleus, heterodimerize with HIF-1β, and initiate the transcription of hypoxia-responsive genes such as Vascular Endothelial Growth Factor (VEGF), Erythropoietin (EPO), and Glucose Transporter 1 (GLUT-1).[6]

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro and in vivo studies on L-Mimosine's effect on the HIF-1α pathway.

Table 1: In Vitro Studies on L-Mimosine and HIF-1α Stabilization

| Cell Line | L-Mimosine Concentration | Incubation Time | Key Quantitative Findings | Reference(s) |

| U937 Monocytic Cells | 25, 50, 100 µM | Not Specified | Dose-dependent increase in HIF-1α protein levels confirmed by Western blot. 100 µM increased S. aureus killing by 4-fold. | [7] |

| Human Dental Pulp Cells | 1 mM | 24 hours | Clear stabilization of HIF-1α and HIF-2α protein observed via Western blot, comparable to hypoxic conditions. | [8][9] |

| PC-3 & LNCaP (Prostate) | Up to 800 µM | 48 hours | Stabilized HIF-1α and induced downstream targets Btg2 and Ndrg1. Arrested cell cycle in G1 (PC-3) or S phase (LNCaP). | [1][5] |

| HK-2 (Renal Epithelial) | Not Specified | Not Specified | Inhibited CoCl₂-induced reduction in cell viability and apoptosis. | [4] |

| RAW264.7 Macrophages | 50, 100, 150, 200 µM | 48 hours | No significant cytotoxicity observed at concentrations up to 200 µM, as measured by CCK-8 assay. | [10] |

| HT1080 Fibrosarcoma | 200 - 800 µM | 3 days | Dose-dependent decrease in cell proliferation up to ~27% at 400 µM. | [11] |

Table 2: In Vivo Studies on L-Mimosine Administration

| Animal Model | L-Mimosine Dosage & Administration | Duration | Key Quantitative Findings | Reference(s) |

| Sprague-Dawley Rats | 50 mg/kg, i.p. | Single dose | Substantially upregulated HIF-1α expression in the kidneys. | [5] |

| Mice (Renal I/R Injury) | Not Specified | Pre-treatment | Augmented HIF-1α and HIF-2α protein accumulation by ~35% after ischemia. Significantly decreased PHD2 expression by ~76%. | [4] |

| Rats (Remnant Kidney) | Not Specified | Weeks 5 to 12 | Led to accumulation of HIF-1α and HIF-2α proteins and increased expression of VEGF, HO-1, and GLUT-1. | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for investigating L-Mimosine's effects on HIF-1α.

General Cell Culture and L-Mimosine Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293, U937) in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and grow to 70-80% confluency in standard culture medium at 37°C and 5% CO₂.[12]

-

Stock Solution: Prepare a sterile stock solution of L-Mimosine dihydrochloride (e.g., 100 mM in PBS or culture medium). Store at -20°C.

-

Treatment: Dilute the L-Mimosine stock solution directly into the culture medium to achieve the desired final concentrations (e.g., 100 µM, 200 µM, 400 µM).

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24, or 48 hours). For comparison, a vehicle control (e.g., PBS) and a positive control for hypoxia (e.g., 1% O₂ or CoCl₂ at 100-150 µM) should be run in parallel.[12][13]

Western Blotting for HIF-1α Detection

HIF-1α is notoriously unstable, with a half-life of less than 5 minutes in normoxia.[14] Therefore, rapid sample preparation is critical.

Reagents:

-

Ice-cold PBS

-

Urea Lysis Buffer (8 M urea, 1% SDS, 10 mM Tris-HCl pH 6.8, with protease inhibitors added fresh) or RIPA buffer.[15]

-

Laemmli sample buffer

Procedure:

-

Rapid Lysis: After incubation, immediately place the culture dish on ice. Aspirate the medium and wash once with ice-cold PBS.

-

Aspirate the PBS and immediately add 100-200 µL of lysis buffer directly to the plate. Scrape the cells quickly and transfer the lysate to a microcentrifuge tube. Speed is critical to prevent HIF-1α degradation.[14]

-

Nuclear Extraction (Recommended): For a more concentrated HIF-1α signal, perform a nuclear/cytoplasmic fractionation. Since stabilized HIF-1α translocates to the nucleus, nuclear extracts yield stronger signals.[12]

-

Sonication & Quantification: Sonicate the lysate briefly to shear DNA and reduce viscosity. Determine protein concentration using a BCA assay.[14]

-

Sample Preparation: Mix 20-50 µg of total protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane (e.g., 1 hour at 100V).

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]

-

Primary Antibody: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 or 1:1000 dilution in blocking buffer) overnight at 4°C.[16]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[16]

-

Detection: Wash again as in step 10. Apply an ECL (Enhanced Chemiluminescence) detection reagent and image the blot. Long exposures may be necessary.

Cell Viability (CCK-8) Assay

This protocol determines the cytotoxic concentration range of L-Mimosine.

Procedure:

-

Plating: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.[17]

-

Treatment: Replace the medium with fresh medium containing various concentrations of L-Mimosine (e.g., 0, 50, 100, 200, 400, 800 µM). Include a "medium only" blank control.[10][17]

-

Incubation: Culture the cells for 24, 48, or 72 hours.[17]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[17]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance.

Conclusion

L-Mimosine dihydrochloride is a valuable and widely used tool for the pharmacological stabilization of HIF-1α. By inhibiting prolyl hydroxylase enzymes through iron chelation and competitive binding, it effectively mimics a hypoxic state, leading to the accumulation of HIF-1α and the activation of its downstream transcriptional program. Understanding the quantitative effects and employing rigorous, optimized experimental protocols are essential for researchers aiming to leverage L-Mimosine to investigate the complex roles of the HIF-1α pathway in physiology and disease.

References

- 1. L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with mimosine boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Transient hypoxia-inducible factor activation in rat renal ablation and reduced fibrosis with L-mimosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Do hypoxia and L-mimosine modulate sclerostin and dickkopf-1 production in human dental pulp-derived cells? Insights from monolayer, spheroid and tooth slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]

- 13. HIF1-alpha expressing cells induce a hypoxic-like response in neighbouring cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 17. spandidos-publications.com [spandidos-publications.com]

Understanding the anti-proliferative effects of L-Mimosine